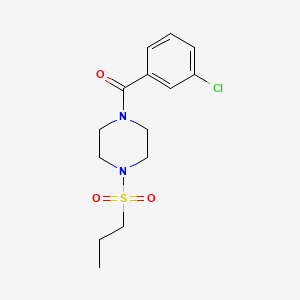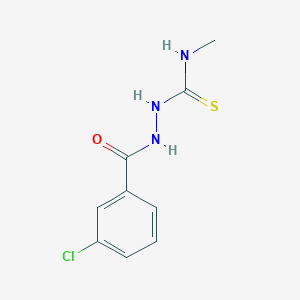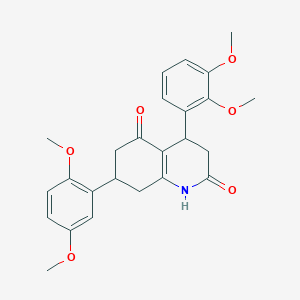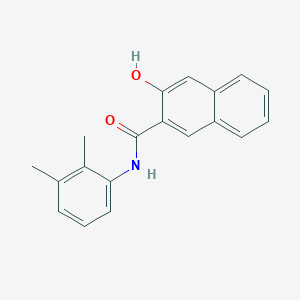
N-(3-chloro-4-fluorophenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(3-chloro-4-fluorophenyl)-2-methylbenzamide involves several steps, including acylation reactions and the use of specific reagents to introduce the chloro and fluoro groups at designated positions on the benzene ring. While specific details on the synthesis of this compound were not directly found, related compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and characterized, indicating a complex process that often involves the use of NMR, MS, IR, and X-ray diffraction methods for characterization (He et al., 2014); (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds to this compound, through X-ray crystallography and DFT calculations, reveals detailed information about bond lengths, bond angles, and the overall conformation of the molecules. For instance, studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide have shown how intermolecular interactions influence the molecular geometry, highlighting the importance of dimerization and crystal packing on the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its reactivity and the potential for derivatization. For example, iron-catalyzed, fluoroamide-directed C-H fluorination indicates the compound's capability to undergo selective fluorine transfer, producing fluorides in high yield, demonstrating broad substrate scope and functional group tolerance (Groendyke et al., 2016).
Physical Properties Analysis
While specific physical properties of this compound were not detailed, related compounds exhibit interesting physical characteristics, such as crystal packing stabilized by hydrogen bonds and π-π stacking interactions, which are crucial for understanding the compound's solubility, stability, and potential applications (Gao Yu, 2014).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are inferred from studies on similar compounds. For instance, N-fluorobenzamide-directed formal [4+2] cycloaddition reactions with maleic anhydride showcase the ability to form fluorescent aminonaphthalic anhydrides, indicating a pathway for creating novel fluorescent markers or therapeutic agents (Lu et al., 2022).
Scientific Research Applications
Fluoroamide-Directed C-H Fluorination
A study by Groendyke, AbuSalim, and Cook (2016) on "Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination" demonstrates a methodology for the selective fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process shows broad substrate scope and functional group tolerance, potentially applicable to compounds like "N-(3-chloro-4-fluorophenyl)-2-methylbenzamide" for functionalization or modification purposes (Groendyke, AbuSalim, & Cook, 2016).
Photocatalytic Degradation Applications
Torimoto, Ito, Kuwabata, and Yoneyama (1996) explored the photocatalytic degradation of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2-loaded adsorbents. The study highlights the potential of utilizing adsorbent supports to enhance the rate of mineralization and reduce concentration of toxic intermediates in the degradation processes. This indicates a possible research application of "this compound" in environmental cleanup or degradation studies (Torimoto et al., 1996).
Aromatic Amides as Insect Repellents
Garud, Ganesan, Prakash, Vijayaraghavan, and Shinde (2011) investigated the behavioral responses and bioefficacy of substituted aromatic amides as repellents against Aedes aegypti mosquitoes. This study suggests potential research applications of "this compound" in developing new insect repellent formulations or studying insect behavior (Garud et al., 2011).
Antimicrobial Activity
Desai, Rajpara, and Joshi (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity. Research into similar compounds could explore "this compound" for its potential antimicrobial properties or as a lead compound for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-4-2-3-5-11(9)14(18)17-10-6-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEGANVGIXQNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)




![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5507776.png)


![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)
![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5507815.png)